An In-depth Technical Guide on the Thermodynamic Stability of Alkyltriphenylphosphonium Cations in Lipid Bilayers
An In-depth Technical Guide on the Thermodynamic Stability of Alkyltriphenylphosphonium Cations in Lipid Bilayers
This guide provides a comprehensive technical overview of the thermodynamic principles governing the interaction of alkyltriphenylphosphonium (TPP+) cations with lipid bilayers. It is intended for researchers, scientists, and drug development professionals working in areas where understanding and manipulating membrane transport and targeting are critical. We will delve into the driving forces behind TPP+ cation stability within the lipid environment, the experimental methodologies to quantify these interactions, and the computational approaches that provide atomic-level insights.
Introduction: The Significance of Alkyltriphenylphosphonium Cations
Alkyltriphenylphosphonium (TPP+) cations are a class of lipophilic, positively charged molecules that have garnered significant attention in biomedical research. Their unique ability to permeate phospholipid bilayers and accumulate within mitochondria, driven by the large mitochondrial membrane potential, makes them invaluable tools.[1][2][3] This property is harnessed for several key applications:
-
Mitochondrial Targeting: TPP+ is widely used as a "molecular vehicle" to deliver a variety of therapeutic and diagnostic agents specifically to mitochondria.[4][5][6][7] By covalently linking a pharmacophore to the TPP+ moiety, researchers can achieve a significant accumulation of the compound within the mitochondrial matrix, sometimes over 1000-fold higher than in the cytoplasm.[5] This targeted delivery is crucial for studying mitochondrial physiology and for developing treatments for diseases associated with mitochondrial dysfunction, such as cancer and neurodegenerative disorders.[5][6]
-
Membrane Potential Probes: The accumulation of TPP+ cations is directly related to the magnitude of the membrane potential.[1][4] This has led to their use as reliable probes for measuring and monitoring the mitochondrial membrane potential (Δψm), a key indicator of mitochondrial health and function.[2][3][4]
-
Antimicrobial Agents: Certain TPP+ derivatives have shown promise as antimicrobial agents, with their efficacy linked to their ability to disrupt bacterial cell membranes.
The thermodynamic stability of these cations within the lipid bilayer is the cornerstone of their utility. Understanding the factors that govern this stability is paramount for the rational design of new TPP+-based molecules with optimized properties for specific applications.
Theoretical Framework: Driving Forces of TPP+ - Lipid Bilayer Interactions
The partitioning of TPP+ cations from the aqueous phase into the hydrophobic core of the lipid bilayer is a thermodynamically driven process. The overall stability is a delicate balance of several contributing forces:
The Hydrophobic Effect
The primary driving force for the insertion of the nonpolar components of TPP+ cations (the phenyl rings and the alkyl chain) into the membrane is the hydrophobic effect. The transfer of these hydrophobic moieties from the structured aqueous environment to the disordered lipid interior results in a significant increase in the entropy of the system (the surrounding water molecules), making the process spontaneous. The longer the alkyl chain, the greater the hydrophobicity and, consequently, the more favorable the partitioning into the lipid bilayer.[8][9]
Electrostatic Interactions
The positive charge of the phosphonium group plays a crucial role in the interaction with the lipid bilayer. Several electrostatic factors come into play:
-
Membrane Dipole Potential: The ordered arrangement of lipid headgroups and interfacial water molecules creates a positive-inside dipole potential across the membrane. This potential can influence the binding of charged molecules.[10]
-
Interactions with Anionic Lipids: In membranes containing negatively charged phospholipids (e.g., phosphatidylserine, cardiolipin), there is a favorable electrostatic attraction between the positively charged TPP+ and the anionic lipid headgroups.[11] This interaction can significantly enhance the binding affinity.
-
Repulsive Interactions: At higher concentrations of TPP+ within the membrane, repulsive electrostatic interactions between the cations can occur, leading to saturation of the membrane.[10][12]
The interplay of these forces determines the precise location and orientation of the TPP+ cation within the bilayer. Spectroscopic studies, such as those using the nuclear Overhauser effect (NOE), have provided evidence that at low concentrations, TPP+ localizes within the alkyl chain region of the bilayer.[13]
Experimental Methodologies for Quantifying Stability
A variety of experimental techniques can be employed to quantitatively assess the thermodynamic stability of TPP+ cations in lipid bilayers. These methods provide crucial parameters such as partition coefficients, binding affinities, and thermodynamic signatures of the interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[14][15] It allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction between TPP+ cations and lipid vesicles. From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.[14]
Experimental Protocol: ITC Analysis of TPP+-Vesicle Binding
Objective: To determine the thermodynamic parameters of TPP+ binding to large unilamellar vesicles (LUVs).
Materials:
-
Alkyltriphenylphosphonium salt of interest
-
Desired lipid composition (e.g., DOPC, POPC/POPG)
-
Appropriate buffer (e.g., HEPES, PBS)
-
High-sensitivity isothermal titration calorimeter
Procedure:
-
Vesicle Preparation:
-
Prepare a lipid film by dissolving the lipids in chloroform, followed by evaporation of the solvent under a stream of nitrogen and subsequent vacuum desiccation.
-
Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).
-
Create LUVs by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Sample Preparation:
-
Prepare a solution of the TPP+ cation in the same buffer used for vesicle preparation.
-
Prepare a suspension of the LUVs in the same buffer.
-
Thoroughly degas both the TPP+ solution and the vesicle suspension.
-
-
ITC Experiment:
-
Load the LUV suspension into the sample cell of the calorimeter.[11]
-
Load the TPP+ solution into the injection syringe.[16]
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of injections of the TPP+ solution into the sample cell, recording the heat change after each injection.
-
As a control, perform a separate titration of the TPP+ solution into the buffer alone to determine the heat of dilution.[17]
-
-
Data Analysis:
-
Subtract the heats of dilution from the raw titration data.
-
Integrate the resulting peaks to obtain the heat change per injection.
-
Fit the integrated data to an appropriate binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).
-
dot graph TD { A[Prepare Lipid Film] --> B(Hydrate to form MLVs); B --> C{Extrude to form LUVs}; C --> D[Load LUVs into ITC Cell]; E[Prepare TPP+ Solution] --> F[Load TPP+ into Syringe]; G[Set Temperature & Equilibrate] --> H{Inject TPP+ into LUVs}; H --> I[Record Heat Change]; J[Inject TPP+ into Buffer (Control)] --> K[Record Heat of Dilution]; I & K --> L{Subtract Dilution Heat}; L --> M[Integrate Peaks]; M --> N[Fit Data to Binding Model]; N --> O((Thermodynamic Parameters)); subgraph "Experimental Setup" D; F; end subgraph "Data Acquisition" G; H; I; J; K; end subgraph "Data Analysis" L; M; N; O; end A[Prepare Lipid Film] -- Lipid & Chloroform --> A; E[Prepare TPP+ Solution] -- TPP+ Salt & Buffer --> E; } caption: "Workflow for ITC analysis of TPP+-lipid vesicle interactions."
Fluorescence Spectroscopy
Fluorescence-based assays offer a sensitive and versatile approach to studying TPP+-membrane interactions.[18][19] These methods often rely on fluorescent probes that report on changes in their local environment upon partitioning into the lipid bilayer.
Experimental Protocol: Tryptophan Fluorescence Quenching Assay
Rationale: Tryptophan fluorescence is sensitive to its environment. By incorporating brominated lipids into the vesicles, the fluorescence of tryptophan (or a tryptophan-containing peptide conjugated to TPP+) can be quenched depending on its proximity to the bromine atoms.[20][21] This allows for the determination of the depth of insertion of the TPP+-conjugate into the bilayer.
Materials:
-
TPP+-tryptophan conjugate
-
Lipids (e.g., DOPC) and brominated lipids (e.g., 6,7-Br2-DOPC)
-
Buffer
-
Fluorometer
Procedure:
-
Vesicle Preparation: Prepare LUVs with varying molar percentages of the brominated lipid as described in the ITC protocol.
-
Sample Preparation: Add the TPP+-tryptophan conjugate to the vesicle suspensions.
-
Fluorescence Measurement:
-
Excite the tryptophan at approximately 280 nm.
-
Record the emission spectrum (typically around 340-360 nm).
-
-
Data Analysis:
-
Analyze the decrease in fluorescence intensity as a function of the brominated lipid concentration.
-
Use appropriate models to calculate the depth of insertion of the tryptophan moiety.
-
dot graph LR { subgraph "Vesicle Preparation" A[DOPC + Brominated DOPC] --> B{Lipid Film}; B --> C[Hydration & Extrusion]; end subgraph "Measurement" D[Add TPP+-Trp Conjugate] --> E{Incubate}; E --> F[Measure Fluorescence]; end subgraph "Analysis" G[Plot Fluorescence vs. % Brominated Lipid] --> H{Calculate Insertion Depth}; end C --> D; F --> G; } caption: "Workflow for tryptophan fluorescence quenching assay."
Immobilized Liposome Chromatography (ILC)
ILC is a technique where liposomes are immobilized on a chromatographic support, creating a stationary phase that mimics a biological membrane.[8] The retention time of an analyte, such as a TPP+ cation, on this column is related to its membrane partition coefficient.
Key Principles of ILC:
-
The retardation of the lipophilic cations on the liposome-coated column increases with their hydrophobicity.[8]
-
The membrane partition coefficient (KLM) can be determined from the elution volume of the cation.[8]
-
This method is sensitive, reproducible, and can be used to study a wide range of solute-membrane interactions.[8]
Computational Approaches: A Molecular View
Molecular dynamics (MD) simulations provide an invaluable computational microscope to visualize and understand the behavior of TPP+ cations within the lipid bilayer at an atomic level.[22][23][24][25]
Molecular Dynamics Simulations
MD simulations can be used to:
-
Determine the Preferred Location and Orientation: Simulations can reveal the equilibrium position and orientation of the TPP+ cation within the bilayer.[22][25]
-
Calculate the Free Energy of Partitioning: Advanced simulation techniques can be used to compute the potential of mean force (PMF), which describes the free energy profile of moving the TPP+ cation from the aqueous phase into the membrane.
-
Investigate the Impact on Membrane Properties: MD simulations can assess how the presence of TPP+ cations affects the structural and dynamic properties of the lipid bilayer, such as its thickness, area per lipid, and lipid chain order.[25][26]
dot graph TD { A[Define System: TPP+, Lipids, Water] --> B{Generate Initial Coordinates}; B --> C[Energy Minimization]; C --> D{Equilibration (NVT, NPT)}; D --> E[Production MD Run]; E --> F[Analyze Trajectory]; F --> G((Location, Orientation)); F --> H((Free Energy Profile)); F --> I((Membrane Properties)); } caption: "General workflow for molecular dynamics simulations of TPP+ in a lipid bilayer."
Summary of Key Thermodynamic Parameters
The following table summarizes the key thermodynamic parameters that can be obtained from the experimental and computational methods described above.
| Parameter | Description | Experimental Method(s) | Computational Method |
| Partition Coefficient (K) | The ratio of the concentration of the TPP+ cation in the lipid phase to its concentration in the aqueous phase at equilibrium.[10] | ILC, Equilibrium Dialysis | Free Energy Calculations |
| Binding Affinity (Ka) | The equilibrium constant for the association of the TPP+ cation with the lipid bilayer. | ITC | - |
| Enthalpy Change (ΔH) | The heat absorbed or released during the binding process. | ITC | - |
| Entropy Change (ΔS) | The change in the degree of disorder of the system upon binding. | ITC | - |
| Gibbs Free Energy Change (ΔG) | The overall thermodynamic driving force for the binding process. | ITC | Free Energy Calculations |
Conclusion and Future Directions
The thermodynamic stability of alkyltriphenylphosphonium cations in lipid bilayers is a multifaceted phenomenon governed by a balance of hydrophobic and electrostatic interactions. A comprehensive understanding of these interactions is essential for the continued development of TPP+-based technologies in drug delivery, diagnostics, and fundamental cell biology.
Future research in this area will likely focus on:
-
Designing TPP+ derivatives with enhanced selectivity for specific mitochondrial sub-compartments or cell types.
-
Developing more sophisticated computational models that can more accurately predict the behavior of TPP+ cations in complex biological membranes.
-
Investigating the influence of membrane composition and properties (e.g., lipid rafts, membrane curvature) on TPP+ partitioning and stability.
By combining rigorous experimental methodologies with powerful computational tools, the scientific community will continue to unlock the full potential of these remarkable molecules.
References
-
Flewelling, R. F., & Hubbell, W. L. (1986). Hydrophobic ion interactions with membranes. Thermodynamic analysis of tetraphenylphosphonium binding to vesicles. Biophysical Journal, 49(2), 541–552. [Link]
-
Antonenko, Y. N., & Skulachev, V. P. (2007). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Biochemistry (Moscow), 72(13), 1588–1606. [Link]
-
Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., Cheng, G., Lopez, M., & Kalyanaraman, B. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043–10120. [Link]
-
Grajales-Reyes, G. E., Abbasi, A., & Tristram-Nagle, S. (2019). Preferential Equilibrium Partitioning of Positively Charged Tryptophan into Phosphatidylcholine Bilayer Membranes. Membranes, 9(11), 147. [Link]
-
Murphy, M. P. (2008). Targeting antioxidants to mitochondria by conjugation to lipophilic cations. Annual Review of Pharmacology and Toxicology, 48, 629–657. [Link]
-
Beppu, M., Arakane, F., & Hagiwara, T. (1999). Partitioning of triphenylalkylphosphonium homologues in gel bead-immobilized liposomes: chromatographic measurement of their. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1416(1-2), 229–236. [Link]
-
Arias, E., et al. (2024). First Report on Cationic Triphenylphosphonium Compounds as Mitochondriotropic H3R Ligands with Antioxidant Properties. Molecules, 29(22), 5035. [Link]
-
Gissot, A., et al. (2019). Probing the Use of Triphenyl Phosphonium Cation for Mitochondrial Nucleoside Delivery. ACS Medicinal Chemistry Letters, 10(7), 1083–1088. [Link]
-
Grajales-Reyes, G. E., & Tristram-Nagle, S. (2020). Partition of Positively and Negatively Charged Tryptophan Ions in Membranes with Inverted Phospholipid Heads: Simulations and Experiments. Membranes, 10(11), 329. [Link]
-
Flewelling, R. F., & Hubbell, W. L. (1986). Localization of hydrophobic ions in phospholipid bilayers using 1H nuclear Overhauser effect spectroscopy. Biophysical Journal, 49(2), 531–540. [Link]
-
Oliveira, P. J., & Gonçalves, L. (2020). The Evaluation of Mitochondrial Membrane Potential Using Fluorescent Dyes or a Membrane-Permeable Cation (TPP +) Electrode in Isolated Mitochondria and Intact Cells. Methods in Molecular Biology, 2184, 197–213. [Link]
-
Andersen, O. S., Feldberg, S., Nakadomari, H., Levy, S., & McLaughlin, S. (1978). Electrostatic interactions among hydrophobic ions in lipid bilayer membranes. Biophysical Journal, 21(1), 35–70. [Link]
-
Gysin, B., & Schwyzer, R. (1984). Hydrophobic and electrostatic interactions between adrenocorticotropin-(1-24)-tetracosapeptide and lipid vesicles. Amphiphilic primary structures. Biochemistry, 23(8), 1811–1818. [Link]
-
Wadhwani, P., Reichert, J., Bürck, J., & Ulrich, A. S. (2012). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Biochemistry, 51(20), 4149–4158. [Link]
-
Palmeira, C. M., & Rolo, A. P. (2020). The Evaluation of Mitochondrial Membrane Potential Using Fluorescent Dyes or a Membrane-Permeable Cation (TPP +) Electrode in Isolated Mitochondria and Intact Cells. Methods in Molecular Biology, 2184, 197-213. [Link]
-
University of Michigan. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Structural Biology. [Link]
-
Plaksin, M. S., et al. (2022). Interactions of Novel Phosphonium Dye with Lipid Bilayers: A Molecular Dynamics Study. International Journal of Molecular Sciences, 23(6), 3169. [Link]
-
Owen, D. M., & Gaus, K. (2013). Fluorescence strategies for mapping cell membrane dynamics and structures. Biophysical Reviews, 5(2), 147–159. [Link]
-
Marrache, S., & D'Souza, G. G. M. (2015). Influence of Triphenylphosphonium (TPP) Cation Hydrophobization with Phospholipids on Cellular Toxicity and Mitochondrial Selectivity. Journal of Drug Delivery, 2(1). [Link]
-
Seelig, J., & Wieprecht, T. (2002). Isothermal titration calorimetry for studying interactions between peptides and lipid membranes. Biophysical Chemistry, 101-102, 387–399. [Link]
-
Swamy, M. J. (2012). Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry. Methods in Molecular Biology, 835, 237–253. [Link]
-
Piggot, T. J., Piñeiro, Á., & Khalid, S. (2012). Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it. Methods in Molecular Biology, 924, 407–429. [Link]
-
Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical Blog. [Link]
-
Leontiadou, H., Mark, A. E., & Marrink, S. J. (2004). Molecular dynamics simulations of hydrophilic pores in lipid bilayers. Biophysical Journal, 86(4), 2156–2164. [Link]
-
Johnson, L. V., Walsh, M. L., & Chen, L. B. (1980). Monitoring of relative mitochondrial membrane potential in living cells by fluorescence microscopy. Journal of Cell Biology, 86(2), 526–535. [Link]
-
Jeong, Y. (2018). Fluorescent probe for monitoring changes in mitochondrial membrane potential via aggregationinduced enhancement. 8th European Chemistry Congress. [Link]
-
Feller, S. E. (2000). Molecular dynamics simulations of lipid bilayers. Current Opinion in Colloid & Interface Science, 5(3-4), 217–223. [Link]
-
Zakharova, L. Y., et al. (2019). Alkyl triphenylphosphonium surfactants as nucleic acid carriers: complexation efficacy toward DNA decamers, interaction with lipid bilayers and cytotoxicity studies. RSC Advances, 9(46), 26867–26876. [Link]
-
Flewelling, R. F., & Hubbell, W. L. (1986). Hydrophobic Ion Interactions With Membranes. Thermodynamic Analysis of Tetraphenylphosphonium Binding to Vesicles. Biophysical Journal, 49(2), 541-552. [Link]
-
Smondyrev, A. M., & Berkowitz, M. L. (2001). Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol. Biophysical Journal, 80(4), 1649–1658. [Link]
-
Plaksin, M. S., et al. (2022). Interactions of Novel Phosphonium Dye with Lipid Bilayers: A Molecular Dynamics Study. International Journal of Molecular Sciences, 23(6), 3169. [Link]
-
Nagle, J. F., & Tristram-Nagle, S. (2003). Lipid bilayers: thermodynamics, structure, fluctuations, and interactions. Chemistry and Physics of Lipids, 127(1), 1–11. [Link]
-
Salvador-Castell, M., et al. (2025). Bilayer-Forming Lipids Enhance Archaeal Monolayer Membrane Stability. Membranes, 15(4), 98. [Link]
Sources
- 1. Article [protein.bio.msu.ru]
- 2. The Evaluation of Mitochondrial Membrane Potential Using Fluorescent Dyes or a Membrane-Permeable Cation (TPP+) Electrode in Isolated Mitochondria and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. The Evaluation of Mitochondrial Membrane Potential Using Fluorescent Dyes or a Membrane-Permeable Cation (TPP+) Electrode in Isolated Mitochondria and Intact Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Probing the Use of Triphenyl Phosphonium Cation for Mitochondrial Nucleoside Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. Alkyl triphenylphosphonium surfactants as nucleic acid carriers: complexation efficacy toward DNA decamers, interaction with lipid bilayers and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrophobic ion interactions with membranes. Thermodynamic analysis of tetraphenylphosphonium binding to vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrostatic interactions among hydrophobic ions in lipid bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Localization of hydrophobic ions in phospholipid bilayers using 1H nuclear Overhauser effect spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 16. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescence strategies for mapping cell membrane dynamics and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Preferential Equilibrium Partitioning of Positively Charged Tryptophan into Phosphatidylcholine Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Partition of Positively and Negatively Charged Tryptophan Ions in Membranes with Inverted Phospholipid Heads: Simulations and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Interactions of Novel Phosphonium Dye with Lipid Bilayers: A Molecular Dynamics Study | East European Journal of Physics [periodicals.karazin.ua]
- 23. Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
